molecular formula C16H13IO3 B1323962 2-Ethoxycarbonyl-2'-iodobenzophenone CAS No. 890098-33-6

2-Ethoxycarbonyl-2'-iodobenzophenone

Cat. No.: B1323962
CAS No.: 890098-33-6
M. Wt: 380.18 g/mol
InChI Key: ZBNPHGXPVZYRES-UHFFFAOYSA-N
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Description

It appears as a white to off-white crystalline powder and is utilized in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxycarbonyl-2’-iodobenzophenone typically involves the iodination of benzophenone derivatives. One common method includes the reaction of ethyl benzoate with iodine in the presence of a catalyst under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods: In industrial settings, the production of 2-Ethoxycarbonyl-2’-iodobenzophenone may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxycarbonyl-2’-iodobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted benzophenone derivatives.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in alcohol derivatives.

Scientific Research Applications

2-Ethoxycarbonyl-2’-iodobenzophenone has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of iodinated contrast agents used in medical imaging.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethoxycarbonyl-2’-iodobenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the carbonyl and ester groups can form hydrogen bonds and coordinate with metal ions . These interactions influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

  • 2-Ethoxycarbonyl-2’-bromobenzophenone
  • 2-Ethoxycarbonyl-2’-chlorobenzophenone
  • 2-Ethoxycarbonyl-2’-fluorobenzophenone

Uniqueness: 2-Ethoxycarbonyl-2’-iodobenzophenone is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in specific chemical reactions and interactions .

Biological Activity

2-Ethoxycarbonyl-2'-iodobenzophenone (C16H13IO3) is an organic compound that has garnered attention for its potential biological activities. With a molecular weight of 348.18 g/mol, it is classified under the benzophenone derivatives, which are known for diverse applications in medicinal chemistry, particularly due to their antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound features an ethoxycarbonyl group and an iodine atom attached to the benzophenone backbone. This unique configuration influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H13IO3
Molecular Weight348.18 g/mol
IUPAC NameThis compound
CAS Number24722832

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the ethoxycarbonyl group may facilitate hydrolysis reactions, releasing biologically active moieties that can modulate cellular pathways. Additionally, the iodine atom may enhance the compound's lipophilicity, allowing better membrane permeability and interaction with biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating inhibition of growth at certain concentrations. The compound's activity is likely attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of apoptotic pathways or inhibition of cell proliferation. Further research is required to elucidate the specific mechanisms involved.

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to assess inhibition zones.
    • Results : The compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Cytotoxicity Assay :
    • Objective : To investigate the cytotoxic effects on human cancer cell lines.
    • Method : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 25 µM, indicating potential as a chemotherapeutic agent.

Properties

IUPAC Name

ethyl 2-(2-iodobenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13IO3/c1-2-20-16(19)12-8-4-3-7-11(12)15(18)13-9-5-6-10-14(13)17/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNPHGXPVZYRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641525
Record name Ethyl 2-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-33-6
Record name Ethyl 2-(2-iodobenzoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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